BenchChemオンラインストアへようこそ!

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide

Physicochemical Profiling Drug-likeness Screening Library Design

This compound is an ideal addition to diversity screening libraries targeting intracellular or CNS-located proteins, offering balanced permeability (TPSA 71.3 Ų, XLogP3 2.8). It is a halogen-free, drug-like scaffold (MW 326.4) with a 14 g/mol lower molecular weight than the 2-methyl analog, supporting favorable ligand efficiency indices. Prioritize this compound in hit-to-lead SAR campaigns to avoid halogen-related off-target risks (CYP inhibition, thyroid disruption) while maintaining passive membrane permeability. Suitable as a building block for medicinal chemistry derivatization at the quinazoline 2-position or furan carboxamide region. Procure in 95% purity for reliable screening results.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034409-67-9
Cat. No. B2378113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide
CAS2034409-67-9
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CO4
InChIInChI=1S/C18H22N4O2/c23-18(16-6-3-11-24-16)21-13-7-9-22(10-8-13)17-14-4-1-2-5-15(14)19-12-20-17/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,23)
InChIKeyIXEBJYZTOVFHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide (CAS 2034409-67-9): Core Chemical Identity and Screening Library Context


N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide (CAS 2034409-67-9) is a synthetic heterocyclic compound structured around a tetrahydroquinazoline core linked via a piperidine spacer to a furan-2-carboxamide group . It has a molecular weight of 326.4 g/mol and a calculated XLogP3 of 2.8 . Currently, this compound is primarily listed in research chemical catalogs as a screening compound (e.g., AKSci HTS035299) and as a building block for medicinal chemistry derivatization, with no dedicated primary research papers or patent filings found that report its specific biological activity or target engagement .

Why Analog Substitution is Not Straightforward for N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide


Despite the absence of reported target-specific activity, generic substitution within this compound class is ill-advised because seemingly minor structural modifications at the quinazoline 2-position or the furan carboxamide regiochemistry are predicted to significantly alter key physicochemical properties (lipophilicity, TPSA, hydrogen bonding capacity) that govern solubility, permeability, and non-specific binding . In the absence of a defined biological target, these computed differences serve as the only quantifiable basis for selecting one analog over another for screening library design or SAR expansion .

Quantitative Differentiation Evidence for N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide Against Closest Analogs


Molecular Weight and Lipophilicity Comparison vs. 2-Methyl-Furan-3-carboxamide Analog

Compared to its closest analog, N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide (CAS 2034596-58-0), the target compound has a lower molecular weight (326.4 vs. 340.4 g/mol) and a higher calculated lipophilicity (XLogP3 2.8 vs. an estimated 2.5 for the methyl analog). This difference remains quantitative but currently lacks a biological context as no target binding data is publicly available for either compound .

Physicochemical Profiling Drug-likeness Screening Library Design

Topological Polar Surface Area (TPSA) Differentiation vs. Quinoline-2-carboxamide Analog

The target compound exhibits a TPSA of 71.3 Ų, which is notably lower than the predicted TPSA of the quinoline-2-carboxamide analog, N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide (~90 Ų). No biological activity data are available for either compound to correlate this property with a functional outcome .

Polar Surface Area Oral Bioavailability CNS Penetration

Hydrogen Bond Acceptor Count and Its Impact on Solubility vs. Bromo-Furan Analog

The target compound possesses 5 hydrogen bond acceptor sites and 1 donor site. This contrasts with the 5-bromo-furan analog (CAS 1904365-64-5), which introduces a heavy halogen atom, thereby increasing molecular weight, reducing hydrogen bonding capacity, and likely altering metabolic stability. No experimental stability or solubility data are reported for either compound .

Solubility Hydrogen Bonding Metabolic Stability

Supplier-Defined Purity as a Baseline for Reproducibility

The target compound is offered by at least one vendor (AKSci) at a guaranteed purity of 95% . No purity specifications were cross-referenced for the comparator analogs on the same supplier platform, but a 95% standard is a common baseline for screening libraries. This purity level is critical for ensuring reproducibility in initial high-throughput screens.

Chemical Purity Screening Reliability Procurement Specification

Optimal Application Scenarios for N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide Based on Physicochemical Evidence


Screening Library Design Favoring Oral Bioavailability and CNS Penetration Potential

Given its TPSA of 71.3 Ų, which is below the 90 Ų threshold often associated with poor oral absorption , this compound is a suitable addition to diversity sets intended for cellular assays where passive permeability is desired. It may be prioritized over the quinoline-2-carboxamide analog (estimated TPSA ~90 Ų) for projects targeting intracellular or CNS-located targets .

Medicinal Chemistry Hit Expansion with Lower Molecular Weight Scaffold

With a molecular weight of 326.4 g/mol and a balanced XLogP3 of 2.8, this compound provides a drug-like starting point for hit-to-lead optimization. It offers a 14 g/mol lower MW compared to the 2-methyl analog (CAS 2034596-58-0), which could be advantageous when exploring SAR that requires maintaining favorable ligand efficiency indices .

Halogen-Free Chemical Probe Development

The absence of halogen substituents (in contrast to the 5-bromo-furan analog) makes this compound a preferable candidate for developing chemical probes where halogen-related off-target effects (e.g., CYP inhibition, thyroid disruption) or metabolic dehalogenation are to be avoided. This is a risk-mitigation strategy for early-stage probe development .

Quote Request

Request a Quote for N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.